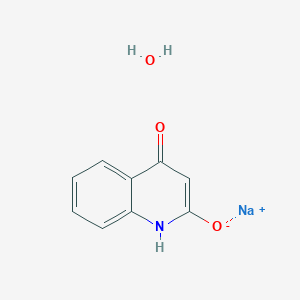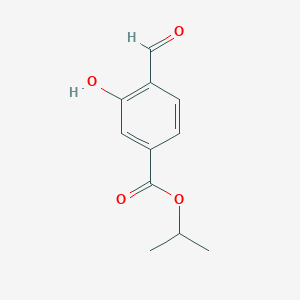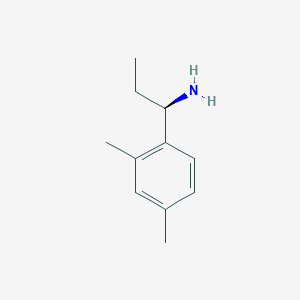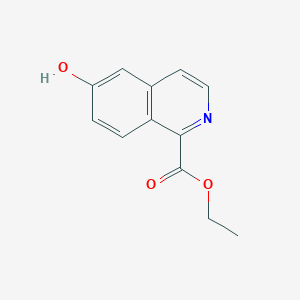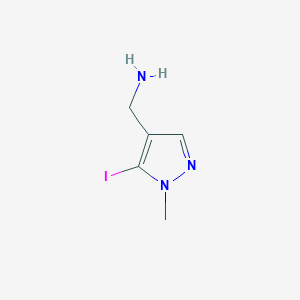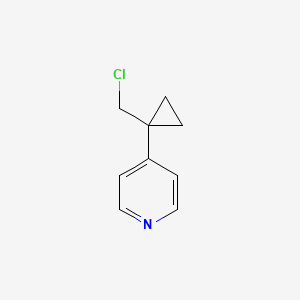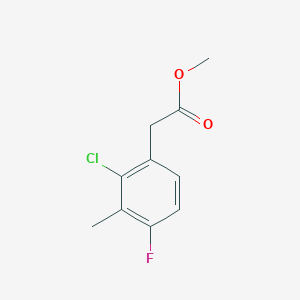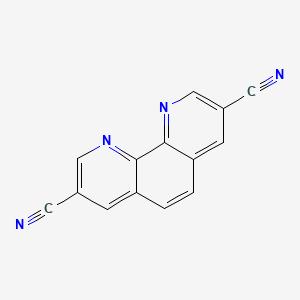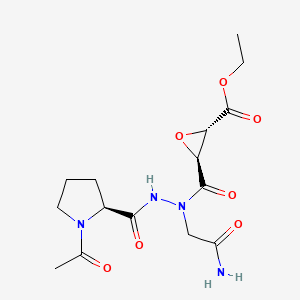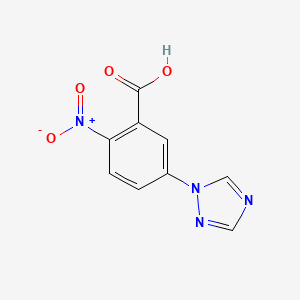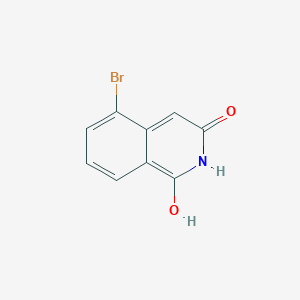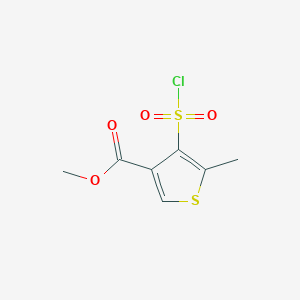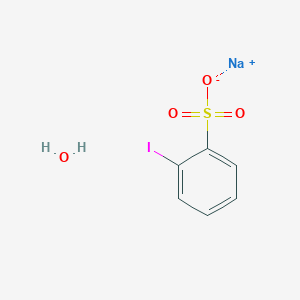
Sodium 2-iodobenzenesulfonate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-iodobenzenesulfonate hydrate is an organoiodine compound with the molecular formula C6H4INaO3S·H2O. It is a white to light yellow crystalline powder that is used in various chemical reactions and industrial applications. The compound is known for its unique properties, including its ability to act as a catalyst in oxidation reactions and its role in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 2-iodobenzenesulfonate hydrate typically involves the diazotization of 2-aminobenzenesulfonic acid followed by iodination. The process begins with the addition of sodium nitrite to a solution of 2-aminobenzenesulfonic acid in hydrochloric acid at low temperatures (0-5°C). This forms a diazonium salt, which is then reacted with sodium iodide to produce sodium 2-iodobenzenesulfonate. The reaction is carried out at 0°C initially and then gradually warmed to room temperature and finally to 50°C to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is often purified through recrystallization and drying processes to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-iodobenzenesulfonate hydrate undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of alcohols to aldehydes, ketones, and carboxylic acids.
Substitution: The iodine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include Oxone (potassium peroxymonosulfate) and other oxidizing agents.
Substitution Reactions: Reagents such as sodium hydroxide or other bases can be used to facilitate substitution reactions.
Major Products:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Substitution Products: Various substituted benzenesulfonates depending on the substituent introduced.
Scientific Research Applications
Sodium 2-iodobenzenesulfonate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: The compound is used in the synthesis of biologically active molecules and intermediates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-iodobenzenesulfonate hydrate involves its ability to facilitate electron transfer in oxidation reactions. The iodine atom in the compound plays a crucial role in the catalytic cycle, enabling the oxidation of substrates to their corresponding products. The compound’s sulfonate group enhances its solubility and reactivity in aqueous and organic solvents .
Comparison with Similar Compounds
- Sodium 2-bromobenzenesulfonate
- Sodium 2-chlorobenzenesulfonate
- Sodium 2-fluorobenzenesulfonate
Comparison: Sodium 2-iodobenzenesulfonate hydrate is unique due to the presence of the iodine atom, which imparts distinct reactivity and catalytic properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make it more effective in facilitating electron transfer reactions, thus enhancing its catalytic efficiency .
Properties
Molecular Formula |
C6H6INaO4S |
|---|---|
Molecular Weight |
324.07 g/mol |
IUPAC Name |
sodium;2-iodobenzenesulfonate;hydrate |
InChI |
InChI=1S/C6H5IO3S.Na.H2O/c7-5-3-1-2-4-6(5)11(8,9)10;;/h1-4H,(H,8,9,10);;1H2/q;+1;/p-1 |
InChI Key |
KCRZKQNDPIRBHS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)[O-])I.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


